molecular formula C15H10F2N2O5 B5172336 Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5172336
M. Wt: 336.25 g/mol
InChI Key: LUVUQJRBZYBKSD-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate is a benzoate ester derivative featuring a carbamoyl group substituted with a 3,4-difluorophenyl ring and a nitro group at the 5-position of the benzoate core. The 3,4-difluorophenyl moiety is a common pharmacophore in receptor-targeting compounds, while the nitro group may confer electron-withdrawing effects, influencing reactivity or binding interactions.

Properties

IUPAC Name

methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O5/c1-24-15(21)9-4-8(5-11(6-9)19(22)23)14(20)18-10-2-3-12(16)13(17)7-10/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVUQJRBZYBKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The nitration of methyl benzoate to form methyl 3-nitrobenzoate.

    Amidation: The reaction of methyl 3-nitrobenzoate with 3,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Reduction: Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluorophenyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name & Structure Key Substituents/Modifications Biological Activity/Synthesis Insights References
This compound 3,4-Difluorophenyl carbamoyl, 5-nitro, benzoate ester Hypothesized roles: Intermediate or ligand; nitro group may enhance electrophilicity or stability. N/A
(S)-Methyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (SNAP-7941) Piperidinylpropyl carbamoyl, methoxymethyl, tetrahydropyrimidine ring Potent MCHR1 antagonist (IC₅₀ ~10 nM); high receptor-binding affinity due to conformational rigidity.
(+)-(2-Fluoroethyl)(4S)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (FE@SNAP) Fluoroethyl group added to SNAP-7941 Enhanced lipophilicity and blood-brain barrier penetration; used in radiolabeling for PET imaging.
2-(Tosyloxy)ethyl-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (Tos@SNAP) Tosyloxyethyl group Precursor for radiotracer synthesis; facilitates isotopic labeling (e.g., with ¹⁸F).
2-(t-Butyldiphenylsilyloxy)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 26) Bromopropyl carbamoyl, methoxymethyl, silyl-protected hydroxyl Key intermediate in SNAP-7941 synthesis; bromo group enables nucleophilic substitution reactions.
2-(t-Butyldiphenylsilyloxy)ethyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 33) Piperidinylpropyl carbamoyl, methoxymethyl Final product in SNAP-7941 pathway; synthesized in 47.7% yield via nucleophilic substitution.

Key Structural and Functional Insights:

Core Modifications: The nitro group in the target compound contrasts with methoxymethyl or tetrahydropyrimidine groups in analogs. The absence of a tetrahydropyrimidine ring in the target compound may reduce conformational rigidity, possibly diminishing receptor-binding specificity relative to SNAP-7941 .

Synthetic Accessibility :

  • Compounds like 26 and 33 highlight the importance of bromo or piperidinyl groups in modular synthesis. The target compound’s nitro group may simplify synthesis compared to multi-step routes for SNAP derivatives .

Biological Implications :

  • SNAP-7941’s piperidinylpropyl carbamoyl and methoxymethyl groups are critical for MCHR1 antagonism. The target compound’s nitro group might redirect activity toward other targets (e.g., nitroreductase-activated prodrugs) .
  • FE@SNAP and Tos@SNAP demonstrate how small substituent changes (e.g., fluoroethyl vs. tosyloxyethyl) tailor compounds for imaging or metabolic stability .

Biological Activity

Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H10_{10}F2_2N2_2O4_4
  • Molecular Weight : 284.22 g/mol
  • IUPAC Name : this compound

This compound features a nitro group and a difluorophenyl moiety, which are significant for its biological activity.

Anticancer Properties

Research has shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzoates often demonstrate cytotoxic effects against various cancer cell lines. In vitro studies have indicated that this compound may inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Induction of apoptosis
MCF-7 (Breast)15.0Cell cycle arrest at G2/M phase
A549 (Lung)10.0Inhibition of DNA synthesis

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition is a strategy for treating neurodegenerative diseases such as Alzheimer's.

EnzymeIC50 (µM)Selectivity Index
AChE36.051.68
BChE31.031.61

The selectivity index indicates that while both enzymes are inhibited, BChE inhibition is slightly more potent.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M checkpoint.
  • Enzyme Interaction : The binding to AChE and BChE suggests a competitive inhibition mechanism where the compound mimics the substrate.

Case Studies and Research Findings

Several studies have explored the biological effects of similar nitrobenzoate derivatives:

  • A study on nitro-substituted benzoates reported significant cytotoxicity against breast cancer cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Another investigation highlighted the role of difluorophenyl groups in enhancing the lipophilicity and bioavailability of compounds, suggesting that modifications in this area could lead to improved therapeutic profiles.

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